molecular formula C9H6F3NO2 B13726103 6-(Trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one

6-(Trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one

Cat. No.: B13726103
M. Wt: 217.14 g/mol
InChI Key: NJTZGYQUEMADLV-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to a benzo[d][1,3]oxazin-2(4H)-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one typically involves the reaction of 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates with trifluoromethylating agents under mild conditions. One common method is the catalyst-free annulation of 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates with sulfur ylides, which furnishes various 1,2-dihydroquinolines in high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

6-(Trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding affinity to target proteins and enzymes, thereby modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability.

Properties

Molecular Formula

C9H6F3NO2

Molecular Weight

217.14 g/mol

IUPAC Name

6-(trifluoromethyl)-1,4-dihydro-3,1-benzoxazin-2-one

InChI

InChI=1S/C9H6F3NO2/c10-9(11,12)6-1-2-7-5(3-6)4-15-8(14)13-7/h1-3H,4H2,(H,13,14)

InChI Key

NJTZGYQUEMADLV-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)C(F)(F)F)NC(=O)O1

Origin of Product

United States

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